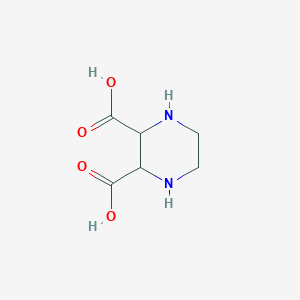
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-piperazinedicarboxylic acid involves the oxidation of quinoxaline. The process typically uses potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2,3-piperazinedicarboxylic acid often involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts may be explored to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives of piperazine.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine derivatives with different functional groups.
科学研究应用
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique properties and activities, such as antimicrobial effects . Additionally, the compound may interact with biological receptors, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
2,3-Pyrazinedicarboxylic acid: A similar compound with a pyrazine ring instead of a piperazine ring.
2,5-Piperazinedicarboxylic acid: Another derivative of piperazine with carboxylic acid groups at different positions.
Uniqueness
2,3-Piperazinedicarboxylicacid(6CI,7CI,9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
属性
CAS 编号 |
89601-09-2 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI 键 |
ZLSOKZQPVJYNKB-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















